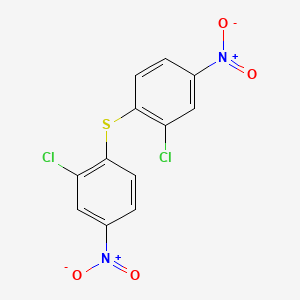

Bis(2-chloro-4-nitrophenyl) sulfide

Description

Structure

3D Structure

Properties

CAS No. |

65369-91-7 |

|---|---|

Molecular Formula |

C12H6Cl2N2O4S |

Molecular Weight |

345.2 g/mol |

IUPAC Name |

2-chloro-1-(2-chloro-4-nitrophenyl)sulfanyl-4-nitrobenzene |

InChI |

InChI=1S/C12H6Cl2N2O4S/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H |

InChI Key |

VLJCUEJFRMCVAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Synthesis for Bis 2 Chloro 4 Nitrophenyl Sulfide

Direct Synthetic Routes

Direct synthetic routes to bis(2-chloro-4-nitrophenyl) sulfide (B99878) primarily involve the formation of the carbon-sulfur bond by reacting a suitable halonitrobenzene derivative with a sulfur-containing reagent. These methods are often favored for their atom economy and straightforward reaction pathways.

Nucleophilic Substitution Reactions Involving Halonitrobenzenes and Sulfur Precursors

A cornerstone of diaryl sulfide synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In the context of bis(2-chloro-4-nitrophenyl) sulfide, this typically involves the reaction of an activated aryl halide, such as 1,2-dichloro-4-nitrobenzene, with a sulfur nucleophile. The nitro group in the para position and the chloro group in the ortho position to the leaving group activate the aromatic ring towards nucleophilic attack.

Utilization of Inorganic Sulfide Reagents

Inorganic sulfides, such as sodium sulfide (Na₂S) and sodium disulfide (Na₂S₂), are common and cost-effective sulfur sources for the synthesis of diaryl sulfides. The reaction of 1,2-dichloro-4-nitrobenzene with sodium sulfide can yield this compound. researchgate.net The reaction is typically carried out in a polar solvent, such as ethanol (B145695), to facilitate the dissolution of the inorganic sulfide. researchgate.net The nucleophilic sulfide or disulfide anion attacks the carbon atom bearing a chlorine atom, displacing it to form the thioether linkage. researchgate.net The presence of activating groups like nitro and sulfone groups on the aromatic ring enhances the reaction yield.

For instance, the reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide or disulfide in 95% ethanol resulted in the substitution of the chlorine atom by the sulfur anion, rather than the reduction of the nitro group, to form the corresponding diaryl sulfide or disulfide. researchgate.net Similarly, a successful synthesis of a novel aromatic polysulfide was achieved through the nucleophilic chlorodisplacement reaction of bis(4-chloro-3-nitrophenyl) sulfone with anhydrous sodium sulfide.

Table 1: Synthesis of Diaryl Sulfides using Inorganic Sulfide Reagents

| Starting Material | Reagent | Solvent | Product |

| 1,2-dichloro-4-nitrobenzene | Sodium sulfide | Ethanol | This compound |

| 2,5-dimethoxy-4-chloronitrobenzene | Sodium sulfide/disulfide | 95% Ethanol | 4,4'-dinitro-2,2',5,5'-tetramethoxydiphenyl-sulfur/disulfur |

| Bis(4-chloro-3-nitrophenyl) sulfone | Sodium sulfide | N-methyl-2-pyrrolidone | Aromatic polysulfide |

This table summarizes the synthesis of various diaryl sulfides using inorganic sulfide reagents, highlighting the starting materials, reagents, and the resulting products.

Employment of Organosulfur Reagents (e.g., Potassium Xanthate, Sulfur Dichloride)

Organosulfur reagents provide an alternative to inorganic sulfides for the synthesis of diaryl sulfides. Potassium xanthate, for example, can be used to synthesize bis(4-nitrophenyl) sulfide by reacting p-nitrochlorobenzene with potassium xanthate in refluxing 95% ethanol for an extended period. chemicalbook.com While this specific example does not produce the target compound of this article, the methodology is relevant and could potentially be adapted.

Another approach involves the use of electrophilic sulfur reagents like sulfur dichloride (SCl₂). This method proceeds via an umpolung strategy, where the polarity of the sulfur reagent is reversed. acs.org While less common due to the instability of reagents like sulfenyl chlorides, they offer a highly reactive pathway for C-S bond formation. acs.org

Phase-Transfer Catalyzed Approaches for Aromatic Sulfide Formation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents that are in different phases, typically an aqueous phase and an organic phase. nitrkl.ac.incrdeepjournal.org This methodology is particularly useful for the synthesis of diaryl sulfides where an inorganic sulfide, soluble in an aqueous phase, needs to react with an aryl halide, which is soluble in an organic solvent. nitrkl.ac.inresearchgate.net

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the sulfide anion from the aqueous phase to the organic phase, where it can react with the aryl halide. nitrkl.ac.inresearchgate.netvdoc.pub This approach can significantly increase reaction rates and yields. For instance, the synthesis of dibenzyl sulfide from benzyl (B1604629) chloride and aqueous ammonium sulfide is greatly enhanced by the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. researchgate.net The yields of diaryl sulfides are notably higher when activating groups like nitro are present on the aromatic ring. tandfonline.com

The use of solid-liquid phase-transfer catalysis (S-L PTC) offers advantages such as controllable reaction temperatures and high selectivity, as demonstrated in the synthesis of o-nitrodiphenylether. crdeepjournal.org

Table 2: Phase-Transfer Catalyzed Synthesis of Sulfides

| Substrate | Sulfur Source | Catalyst | Catalyst Type | Product |

| Benzyl chloride | Aqueous ammonium sulfide | Tetrabutylammonium bromide (TBAB) | Quaternary ammonium salt | Dibenzyl sulfide |

| Activated aryl halides | Sodium sulfide | Not specified | Not specified | Diaryl sulfide |

| o-chloronitrobenzene | Solid potassium phenoxide | Tetra-n-butylphosphonium bromide | Quaternary phosphonium salt | o-nitrodiphenylether |

This table illustrates the application of phase-transfer catalysis in the synthesis of various sulfides, detailing the substrates, sulfur sources, and catalysts used.

Indirect or Scaffold-Related Synthesis Pathways

Indirect synthetic routes involve the preparation of intermediate structures, which are then converted to the final diaryl sulfide product. These methods can offer greater control over the final structure and allow for the introduction of diverse functionalities.

Preparation of Functionalized Thiocarbamides and Analogous Structures

The synthesis of functionalized thiocarbamides, or thioureas, can serve as a stepping stone towards more complex sulfur-containing molecules. While not a direct synthesis of this compound, the chemistry of related nitroanilines and their conversion to thiourea (B124793) derivatives is relevant.

For example, N-(4-chlorophenyl)-2-nitroaniline and its derivatives can be reduced to the corresponding N-substituted-benzene-1,2-diamines using thiourea dioxide. researchgate.net Thiourea derivatives can be synthesized through various methods, including the condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.orgorganic-chemistry.org This approach is particularly effective for aliphatic primary amines. organic-chemistry.org Another method involves the reaction of primary amines with carbamoyl-protected isothiocyanates, which can then be converted to guanidines. organic-chemistry.org

The synthesis of N-(3-nitrophenyl)-thiourea involves the reaction of 3-nitroaniline (B104315) with carbon disulfide and caustic soda to form sodium N-(3-nitrophenyl)-dithiocarbamate, which is then reacted with chloroacetic acid. google.com These synthetic strategies for thiourea derivatives highlight the versatility of nitroaniline precursors in constructing sulfur-containing compounds. Although a direct link to the synthesis of this compound from a thiocarbamide precursor is not explicitly detailed in the provided context, the underlying principles of forming C-N-S linkages from nitroaromatic compounds are pertinent.

Strategies for Poly(arylene sulfide) Synthesis via Activated Dihalides

The synthesis of poly(arylene sulfide)s (PAS) through the use of activated dihalides is a cornerstone of modern polymer chemistry. This method leverages the principles of nucleophilic aromatic substitution (SNAr) reactions, where a dihaloaromatic compound, activated by electron-withdrawing groups, reacts with a sulfur nucleophile. uky.eduwipo.int The presence of these activating groups is critical, as they facilitate the displacement of the halide leaving groups by the incoming nucleophile.

A common strategy involves the step-growth polymerization of an activated dihaloaromatic monomer with a bis-thiolate or an alkali metal sulfide, such as sodium sulfide. uky.eduresearchgate.net The aromatic ring of the dihalide must be substituted with potent electron-withdrawing groups, such as nitro or sulfone groups, positioned ortho or para to the halogen atoms. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

The reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), which promotes the SNAr reaction. uky.edugoogle.com For instance, the synthesis of poly(thianthrene phenylene sulfide) has been achieved through the SNAr polymerization of the activated monomer 2,7-difluorothianthrene (B1603444) with bis-thiophenoxide nucleophiles. researchgate.net This process yields high molecular weight, thermally stable, amorphous polymers. researchgate.net

Control over the molecular weight of the resulting polymer can be managed by adjusting the comonomer feed ratio. However, the solubility of the growing polymer chain in the reaction solvent can pose a limitation to achieving high molecular weights. uky.edu

Table 1: Examples of Poly(arylene sulfide) Synthesis via Activated Dihalides

| Activated Dihalide | Nucleophile | Solvent | Activating Group(s) | Reference |

| Dibrominated pyromellitic diimide | Bis-thiolates | Dipolar aprotic solvents | Imide | uky.edu |

| 2,7-Difluorothianthrene | Bis-thiophenoxides | Not specified | Thianthrene moiety | researchgate.net |

| p-Dichlorobenzene | Sodium sulfide | Polar organic solvent | None (less reactive) | researchgate.net |

| 2,4-Difluoro-N,N-dimethylbenzenesulfonamide | Bisphenols (for polyethers) | Not specified | Sulfonamide | researchgate.net |

Note: The table provides examples of activated monomers used in related polymer syntheses to illustrate the strategy.

Mechanistic Considerations in Reaction Pathway Optimization

The optimization of synthetic pathways for compounds like this compound and its corresponding polymers is deeply rooted in understanding the mechanism of nucleophilic aromatic substitution (SNAr). The efficiency and outcome of the synthesis are governed by several interconnected factors.

The SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. First, the sulfur nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, rate-determining step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

Key Optimization Parameters:

Activation of the Aromatic Ring: The presence of strong electron-withdrawing nitro groups ortho and para to the chlorine atoms in a precursor like 1,4-dichloro-2-nitrobenzene (B41259) is the most critical factor. These groups delocalize the negative charge of the Meisenheimer intermediate, stabilizing it and accelerating the reaction rate. The facile reaction of such activated systems occurs under significantly milder conditions compared to unactivated aryl halides. uky.eduacs.org

Nature of the Leaving Group: While fluorine is often the best leaving group in SNAr reactions, chlorine is also effective, especially when strongly activated by nitro groups.

Nucleophilicity of the Sulfur Source: The choice of the sulfur source is crucial. Sulfide salts (e.g., Na₂S) or thiolates are potent nucleophiles required for this reaction. The reactivity of the nucleophile can be modulated by the choice of counter-ion and solvent. acs.org

Solvent Effects: Polar aprotic solvents such as NMP, DMF, and hexamethylphosphoramide (B148902) (HMPA) are essential. google.comacs.org They effectively solvate the cation of the nucleophilic salt, leaving a "bare" and highly reactive anion. This significantly enhances the rate of the nucleophilic attack.

Temperature and Reaction Time: While activated systems can react at or near room temperature, industrial processes for polymer synthesis may use elevated temperatures to ensure high conversion and achieve target molecular weights. uky.edu For example, the synthesis of poly(phenylene sulfide) from p-dichlorobenzene requires high temperatures due to the lack of strong activating groups. researchgate.net

By carefully controlling these parameters, chemists can optimize the reaction pathway to maximize yield, control the molecular weight of polymers, and minimize side reactions. For instance, in polymerization, preventing side reactions that lead to chain termination is critical for achieving high molecular weight polymers, although complete control remains a challenge. researchgate.net

Table 2: Factors Influencing SNAr Reaction Optimization

| Factor | Role in Mechanism | Optimization Strategy | Consequence of Optimization |

| Electron-Withdrawing Groups (e.g., -NO₂) | Stabilize the Meisenheimer complex intermediate. | Use substrates with strong activating groups ortho/para to the leaving group. | Increases reaction rate, allows for milder conditions. uky.edu |

| Leaving Group (e.g., -Cl) | Is expelled in the rate-determining step to restore aromaticity. | Choice of halide (F > Cl > Br > I for activation). | Affects reaction kinetics and substrate cost/availability. |

| Solvent | Solvates the cation, enhancing the reactivity of the nucleophile. | Use polar aprotic solvents (e.g., NMP, DMF). google.com | Maximizes nucleophilic strength and reaction rate. acs.org |

| Nucleophile Concentration | Affects the rate of the initial nucleophilic attack. | Adjusting the stoichiometric ratio of reactants. | Can control reaction rate and, in polymerization, molecular weight. uky.edu |

Reaction Mechanisms and Fundamental Chemical Transformations

Mechanistic Elucidation of Formation Reactions

The formation of diaryl sulfides, such as Bis(2-chloro-4-nitrophenyl) sulfide (B99878), is commonly achieved through nucleophilic aromatic substitution (SNAr). This pathway is particularly favored due to the presence of electron-withdrawing nitro groups, which activate the aromatic ring towards nucleophilic attack.

Pathways of Nucleophilic Aromatic Substitution

The synthesis of Bis(2-chloro-4-nitrophenyl) sulfide typically involves the reaction of 2-chloro-4-nitrochlorobenzene with a sulfur nucleophile. A common method for preparing similar diaryl sulfides, like p-nitrophenyl sulfide, involves the reaction of p-chloronitrobenzene with sodium sulfide. orgsyn.org However, this can lead to a variety of products. orgsyn.org A more controlled synthesis utilizes potassium xanthate in refluxing ethanol (B145695). orgsyn.org

The SNAr mechanism proceeds in two steps. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, a chlorine atom), leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The presence of strongly electron-withdrawing groups, such as nitro groups, at the ortho and para positions is crucial for stabilizing this intermediate and thus facilitating the reaction. libretexts.orgmsu.edu In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org The reactivity of chloroazines with bisulfide and polysulfides also follows a second-order SNAr mechanism, where the halogen is substituted by sulfur. nih.gov

Intermediates and Transition States in Sulfur-Containing Aromatic Systems

The key intermediate in the SNAr formation of this compound is the Meisenheimer complex. This negatively charged intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. libretexts.org

In the broader context of sulfur-containing aromatic systems, computational studies on the sulfonation of benzene (B151609) have revealed the involvement of a cyclic σ-complex transition state when two molecules of sulfur trioxide are involved. nih.gov While this is an electrophilic substitution, it highlights the complex transition states that can arise in reactions involving sulfur reagents and aromatic rings. In the SNAr reaction, the transition state for the formation of the Meisenheimer complex is the rate-determining step. The stability of this transition state, and therefore the reaction rate, is significantly influenced by the nature of the solvent and the electronic effects of the substituents on the aromatic ring. msu.edu

Studies on Chemical Reactivity and Transformation

This compound can undergo a variety of chemical transformations, primarily involving the sulfur atom and the nitro functional groups.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of sulfides to sulfoxides is the initial and more facile step, while the subsequent oxidation to the sulfone is more challenging. researchgate.net Various oxidizing agents and catalytic systems have been developed for the selective oxidation of sulfides. nih.gov

Hydrogen peroxide is a common and environmentally benign oxidant used for these transformations, often in the presence of a catalyst. nih.govmdpi.com For instance, a dendritic phosphomolybdate hybrid has been used as a catalyst for the selective oxidation of sulfides to either sulfoxides or sulfones with hydrogen peroxide. mdpi.com The selectivity can often be controlled by adjusting the reaction conditions, such as temperature and the amount of oxidant used. mdpi.comoup.com For example, using one equivalent of H₂O₂ tends to favor the formation of the sulfoxide, while using two or more equivalents leads to the sulfone. oup.com Another catalytic system involves methyltrioxorhenium (MTO) with hydrogen peroxide, which has proven to be an excellent catalyst for these oxidations, often proceeding at room temperature. oup.com

| Catalyst System | Oxidant | Product Selectivity | Reference |

| Dendritic Phosphomolybdate Hybrid | H₂O₂ | Sulfoxide or Sulfone (condition dependent) | mdpi.com |

| Methyltrioxorhenium (MTO) | H₂O₂ | Sulfoxide or Sulfone (reagent stoichiometry dependent) | oup.com |

| Zr/SiW₁₂/GO | H₂O₂ | Sulfoxide | nih.gov |

Reductive Pathways of Nitro Functional Groups

The nitro groups on the aromatic rings of this compound can be reduced to amino groups. This transformation is a common and important reaction in organic synthesis, as it converts nitro-aromatic compounds into versatile amino-aromatic intermediates. These intermediates are valuable precursors for the synthesis of various other functionalized aromatic compounds, which have applications in pharmaceuticals and agrochemicals. The reduction of nitro groups can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni), or chemical reducing agents like tin or iron in the presence of an acid.

Investigation of Aromatic Ring Substitution Reactions

Conversely, the electron-withdrawing nitro groups strongly activate the rings towards nucleophilic aromatic substitution (SNAr), as seen in the formation of the compound itself. msu.edu It is plausible that under appropriate conditions, the remaining chlorine atoms could be substituted by other nucleophiles. The rate of such a substitution would be significantly enhanced by the presence of the nitro groups in the ortho and para positions. msu.edu

Kinetic and Thermodynamic Analysis of Reaction Processes

The formation and subsequent reactions of this compound are governed by fundamental kinetic and thermodynamic principles. A detailed analysis of these factors is crucial for understanding reaction feasibility, optimizing reaction conditions, and predicting product distributions. The primary mechanism for the synthesis of diaryl sulfides like this compound from aryl halides is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org

The SNAr mechanism is typically a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups, such as the nitro groups (NO₂) at the ortho and para positions of this compound, is crucial. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org

Kinetic Analysis

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org The stability of this intermediate directly impacts the activation energy of the reaction. The more stabilized the Meisenheimer complex, the lower the activation energy and the faster the reaction rate.

Table 1: Representative Activation Parameters for Nucleophilic Aromatic Substitution Reactions

| Reactant System | Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

| Phenyl chloroformate + Anilines | Acetonitrile | 14.9 - 82.3 | -238 to -53.8 | researchgate.net |

| Methyl 4-nitrophenyl sulfide + Dimethyldioxirane | Acetone | - | - | rsc.org |

| 1-Chloro-2,4-dinitrobenzene (B32670) + Biothiols | Aqueous Media | - | - | nih.gov |

Thermodynamic Analysis

Thermodynamic data for many organic sulfur compounds can be found in resources such as the NIST Chemistry WebBook. nist.govnist.govnist.govnist.gov This data can be used to estimate the thermodynamic parameters for the formation of this compound. For example, the standard enthalpy of formation (ΔfH°) and standard entropy (S°) of related compounds can be used in Hess's law calculations to approximate the thermodynamics of the reaction.

Table 2: Standard Thermodynamic Data for Selected Sulfur Compounds

| Compound | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) | Reference |

| Hydrogen Sulfide | H₂S | Gas | -20.50 | 205.8 | nist.gov |

| Diethyl Sulfide | C₄H₁₀S | Liquid | - | - | nist.gov |

| Calcium Sulfide | CaS | Solid | -473.21 | 56.54 | nist.gov |

Structural Characterization and Advanced Spectroscopic Analysis

Crystallographic Investigations

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

No published studies detailing the single-crystal X-ray diffraction analysis of Bis(2-chloro-4-nitrophenyl) sulfide (B99878) were found. Consequently, critical data such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles for the molecule are not available.

Supramolecular Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the absence of SCXRD data (in the form of a Crystallographic Information File), performing a Hirshfeld surface analysis is not possible. This analysis is crucial for visualizing and quantifying intermolecular interactions within the crystal lattice, such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate the supramolecular architecture.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation

Detailed experimental ¹H and ¹³C NMR data for Bis(2-chloro-4-nitrophenyl) sulfide are not available in the surveyed literature. Such data would be essential for confirming the chemical structure by showing the chemical shifts, multiplicities, and coupling constants of the protons and carbon atoms in the molecule's aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Published experimental IR and Raman spectra for this specific compound could not be located. These spectroscopic techniques are vital for identifying the characteristic vibrational modes of the functional groups present, including the C-S, C-Cl, C-N, and NO₂ bonds, which would provide further confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available literature containing the UV-Vis absorption spectrum for this compound. This analysis would provide information on the electronic transitions within the molecule, typically involving the π-systems of the nitrophenyl rings, and would help determine the wavelength of maximum absorption (λmax).

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a crucial tool for verifying the molecular weight and investigating the fragmentation pathways of this compound. The monoisotopic mass of the compound is predicted to be 343.94254 Da. uni.lu

High-resolution mass spectrometry (HRMS) is the preferred method for obtaining a precise mass measurement, which can unequivocally confirm the elemental composition. Electron ionization (EI) is a common technique used to induce fragmentation, providing valuable information about the molecule's structure. The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the parent molecule. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of a dichloro-substituted compound.

While specific experimental fragmentation data for this exact compound is not widely published, analysis of its structure allows for the prediction of likely fragmentation patterns. The bonds connecting the sulfur atom to the aromatic rings and the nitro groups to the rings are expected to be the most labile. Common fragmentation pathways would likely involve:

Cleavage of the C-S bond: This would lead to the formation of a 2-chloro-4-nitrophenylthio radical and a corresponding 2-chloro-4-nitrophenyl cation or radical.

Loss of the nitro group (NO₂): A fragment corresponding to the loss of 46 Da is a common feature in the mass spectra of nitroaromatic compounds.

Loss of a chlorine atom: Fragmentation involving the cleavage of the C-Cl bond would also be anticipated.

A comprehensive analysis would involve techniques like tandem mass spectrometry (MS/MS) to isolate the molecular ion and induce further fragmentation, allowing for a more detailed mapping of its breakdown pathways.

Validation of Experimental Data through Comparison with Theoretical Predictions

In modern chemical analysis, the synergy between experimental results and computational chemistry provides a powerful approach for structural validation. nist.gov Theoretical predictions, primarily derived from Density Functional Theory (DFT) calculations, can be used to model various spectroscopic properties of this compound. chemicalbook.com

For instance, the vibrational frequencies calculated from a DFT-optimized molecular structure can be compared with an experimental infrared (IR) spectrum. This comparison allows for the confident assignment of observed absorption bands to specific molecular vibrations, such as the characteristic stretches of the C-S, C-Cl, C-NO₂, and aromatic C-H bonds. nist.govnist.gov

Furthermore, computational tools can predict the collision cross-section (CCS) of the molecule's ions, which is a measure of their shape in the gas phase. uni.lu These predicted CCS values can be compared with experimental values obtained from ion mobility-mass spectrometry, offering another layer of structural validation. The table below presents predicted collision cross-section values for various adducts of this compound. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 344.94982 | 173.7 |

| [M+Na]⁺ | 366.93176 | 179.7 |

| [M-H]⁻ | 342.93526 | 179.2 |

| [M+NH₄]⁺ | 361.97636 | 186.0 |

| [M+K]⁺ | 382.90570 | 166.4 |

| [M]⁺ | 343.94199 | 175.0 |

Data sourced from PubChemLite. These values are computationally predicted and await experimental verification. uni.lu

Theoretical and Advanced Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a fundamental tool for predicting and understanding the physicochemical properties of molecules at the atomic level. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly powerful and widely used approach due to its favorable balance of computational cost and accuracy. For a molecule with the complexity of Bis(2-chloro-4-nitrophenyl) sulfide (B99878), DFT calculations, likely employing a hybrid functional such as B3LYP in conjunction with a Pople-style basis set like 6-311++G(d,p), would be the standard for obtaining reliable geometric and electronic properties. Such computational studies are instrumental in providing insights that are complementary to experimental data.

Geometry Optimization and Conformational Landscape Exploration

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This iterative process minimizes the energy of the molecular structure to predict equilibrium bond lengths, bond angles, and dihedral (torsional) angles.

For Bis(2-chloro-4-nitrophenyl) sulfide, the presence of the central sulfur atom and the two substituted phenyl rings allows for significant conformational flexibility. The rotation around the C-S bonds would lead to various spatial arrangements. A comprehensive exploration of the conformational landscape is crucial to identify the global minimum energy structure, as well as other low-energy conformers that might be present under ambient conditions. It is anticipated that the molecule would adopt a non-planar, butterfly-like conformation to minimize steric hindrance between the ortho-chloro and nitro groups on the two phenyl rings.

| Parameter | Typical Value |

|---|---|

| C-S Bond Length | ~1.78 Å |

| C-S-C Bond Angle | ~104° |

| C-C-S-C Dihedral Angle | ~70-90° |

| C-Cl Bond Length | ~1.75 Å |

| C-N Bond Length | ~1.47 Å |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.

In this compound, the HOMO is expected to be primarily localized on the electron-rich sulfur atom and the π-systems of the phenyl rings. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation. The presence of both chloro and nitro substituents would significantly influence these energy levels.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.0 to -7.0 |

| ELUMO | -3.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 3.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack.

Molecules that possess a significant charge asymmetry, often arising from the connection of electron-donating and electron-withdrawing groups through a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have potential applications in technologies such as optical switching and frequency conversion. The molecular structure of this compound, with its electron-donating sulfide bridge and electron-withdrawing nitro groups, suggests it may possess NLO activity.

| Property | Typical Value (esu) |

|---|---|

| β | 10 x 10-30 to 50 x 10-30 |

Computational Vibrational Frequency Analysis and Spectroscopic Correlation

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule by calculating the frequencies of its normal modes of vibration. This theoretical spectrum can be compared with experimental spectroscopic data to confirm the molecular structure and to provide a detailed assignment of the observed vibrational bands to specific atomic motions.

For this compound, a frequency analysis would yield characteristic vibrational modes for the key functional groups. These would include the symmetric and asymmetric stretching of the nitro (NO₂) groups, the stretching of the carbon-chlorine (C-Cl) and carbon-sulfur (C-S) bonds, and the various vibrational modes of the aromatic rings. A good correlation between the computed and experimental spectra would validate the accuracy of the optimized geometry obtained from the DFT calculations.

| Vibrational Assignment | Typical Frequency Range (cm-1) |

|---|---|

| NO₂ Asymmetric Stretch | 1550 - 1520 |

| NO₂ Symmetric Stretch | 1355 - 1335 |

| C-Cl Stretch | 800 - 600 |

| C-S Stretch | 750 - 650 |

Intermolecular Interaction Analysis

The nature and strength of intermolecular interactions in the solid state of this compound are crucial for understanding its crystal packing and physical properties. Computational methods such as Hirshfeld surface analysis and the study of noncovalent interactions (NCIs) offer a detailed view of these forces.

Noncovalent Interactions (NCIs) and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.govacs.orgnih.govacs.orgmdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface, such as the normalized contact distance (d_norm), shape index, and curvedness, reveal the types and relative importance of different intermolecular contacts. nih.govucsb.edu

For a molecule like this compound, the Hirshfeld surface would be characterized by distinct regions corresponding to different types of interactions. The strong electron-withdrawing nature of the nitro groups and the electronegativity of the chlorine atoms significantly influence the electrostatic potential of the molecule. This leads to a variety of noncovalent interactions, including:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with nucleophilic regions of neighboring molecules.

π-π Stacking: The electron-deficient nitrophenyl rings can engage in π-π stacking interactions with other aromatic systems. The presence of substituents on the rings influences the geometry and strength of these interactions. acs.org

C-H···O and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups as donors and the oxygen atoms of the nitro groups or the chlorine atoms as acceptors are expected to play a significant role in the crystal packing. ucsb.edu

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For related nitro-containing compounds, O···H/H···O contacts are often found to be the most significant, highlighting the importance of hydrogen bonding in their crystal structures. researchgate.net

| Interaction Type | Typical Contributing Atoms | Expected Significance in this compound |

|---|---|---|

| Hydrogen Bonding | C-H···O, C-H···Cl | High, due to the presence of nitro groups and chlorine atoms. |

| π-π Stacking | Aromatic rings | Moderate, influenced by the electron-deficient nature of the rings. |

| Halogen Bonding | C-Cl···O, C-Cl···N | Moderate, a directional interaction involving the chlorine atoms. |

| van der Waals Forces | All atoms | High, contributing to the overall crystal packing. |

Computational Approaches to Reaction Mechanism Probing

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of this compound. This typically involves a nucleophilic aromatic substitution (S_NAr) reaction. researchgate.netresearchgate.netnih.govmasterorganicchemistry.comnih.govmdpi.com

The formation of this compound likely proceeds through a stepwise S_NAr mechanism. Computational studies can model this process by locating the transition states and intermediates along the reaction pathway. nih.govnih.govmasterorganicchemistry.comchemrxiv.orgrsc.org

The reaction would involve the nucleophilic attack of a sulfide species on one of the electron-deficient nitrophenyl rings, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.comnih.gov The presence of two electron-withdrawing nitro groups and a chlorine atom on each ring activates the substrate towards nucleophilic attack. nih.gov

Density Functional Theory (DFT) calculations are commonly employed to determine the geometries and energies of the reactants, intermediates, transition states, and products. mdpi.comnih.gov The calculated activation energies for the formation and breakdown of the Meisenheimer complex provide insights into the reaction kinetics. nih.gov For S_NAr reactions, the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

| Reaction Step | Description | Key Computational Insights |

|---|---|---|

| Nucleophilic Attack | The sulfide nucleophile attacks the carbon atom bearing a chlorine atom. | Geometry and energy of the first transition state. |

| Meisenheimer Complex Formation | Formation of a stabilized anionic intermediate. | Structure and stability of the intermediate. |

| Leaving Group Departure | The chloride ion is expelled from the ring. | Geometry and energy of the second transition state. |

| Product Formation | Formation of the final this compound product. | Overall reaction energy and thermodynamics. |

Marcus theory, originally developed to describe electron transfer rates, provides a framework for understanding reactions that involve the movement of electrons between species. wikipedia.orglibretexts.orgyoutube.comprinceton.eduufsc.br While the formation of this compound via an S_NAr reaction is primarily an ionic process, electron transfer can play a role in related side reactions or in the electrochemical behavior of the compound.

Marcus theory relates the rate of electron transfer to the free energy of the reaction (ΔG°) and the reorganization energy (λ). The reorganization energy has two components: an inner-sphere component related to changes in bond lengths and angles within the reactants, and an outer-sphere component related to the rearrangement of solvent molecules. libretexts.orgyoutube.com

For a potential single-electron transfer (SET) pathway in the synthesis or subsequent reactions of this compound, Marcus theory could be used to predict the feasibility and rate of such a process. Computational methods can be used to calculate the reorganization energy and the driving force for the electron transfer, providing insights into whether an SET mechanism is competitive with the ionic pathway. libretexts.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of chemical reactions. ucsb.edunumberanalytics.comwikipedia.org In the context of the synthesis of this compound, FMO theory can explain why the nucleophilic attack occurs at the carbon atom bearing the chlorine, and not at other positions on the aromatic ring.

According to FMO theory, the most favorable interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. wikipedia.org For an electron-deficient aromatic ring like 2-chloro-4-nitrobenzene, the LUMO will have its largest coefficients on the carbon atoms that are most susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro and chloro groups significantly lowers the energy of the LUMO and localizes it on the aromatic ring. nih.gov

Computational calculations of the LUMO of the starting material, 2-chloro-1-isothiocyanato-4-nitrobenzene or a similar precursor, would show large coefficients on the carbon atom attached to the chlorine, making it the most electrophilic site and thus the preferred point of attack for the sulfide nucleophile. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Aggregation

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in the solution phase. mdpi.comasianpubs.orgarxiv.orgresearchgate.net These simulations model the movements of atoms and molecules over time, allowing for the study of solvation, aggregation, and conformational dynamics.

An MD simulation of this compound in a given solvent would involve placing one or more molecules of the compound in a box of solvent molecules and solving Newton's equations of motion for all the atoms in the system. The results of the simulation can be used to calculate various properties, including:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions.

Aggregation Behavior: At higher concentrations, the simulations can reveal whether the molecules tend to self-associate or aggregate, and what types of intermolecular interactions drive this process.

Conformational Flexibility: The diaryl sulfide linkage allows for some degree of conformational freedom. MD simulations can explore the preferred conformations of the molecule in solution.

The choice of solvent will significantly impact the behavior of the molecule. In polar solvents, the polar nitro groups will be well-solvated, while in nonpolar solvents, intermolecular interactions between the solute molecules may become more important, potentially leading to aggregation.

Computational Modeling of Molecular Interactions (e.g., with Biomacromolecules for binding site analysis)

The potential biological activity of this compound can be investigated using computational modeling techniques such as molecular docking and molecular dynamics simulations of its interactions with biomacromolecules like proteins and DNA. nih.govnih.govnih.govresearchgate.net

Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of a small molecule when bound to a larger molecule, typically a protein. This can be used to identify potential binding sites and to estimate the binding affinity. For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor or modulator of their function.

The interactions between the compound and the amino acid residues in the binding site can be analyzed to understand the basis of its binding. These interactions can include:

Hydrogen Bonds: The nitro groups can act as hydrogen bond acceptors.

Halogen Bonds: The chlorine atoms can form halogen bonds with electron-donating groups in the protein.

Hydrophobic Interactions: The aromatic rings can engage in hydrophobic interactions with nonpolar residues.

π-Stacking: The phenyl rings can stack with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

MD simulations of the protein-ligand complex can then be used to assess the stability of the predicted binding mode and to explore the conformational changes that may occur upon binding. These computational approaches are valuable for hypothesis generation and for guiding the design of new compounds with improved biological activity. nih.gov

Advanced Applications and Material Science Potential

Role as Synthetic Intermediates in Complex Organic Synthesis

Bis(2-chloro-4-nitrophenyl) sulfide (B99878) serves as a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai The presence of multiple functional groups—chloro, nitro, and a thioether linkage—on its aromatic rings provides several reaction sites for constructing more complex molecular architectures.

The nitro groups, in particular, are highly versatile in organic synthesis. They can act as activating groups, facilitating nucleophilic aromatic substitution at the chloro-positions. Furthermore, the nitro group itself is a useful functional moiety that can be transformed into other groups, such as amines, which are common in many biologically active compounds and materials. mdpi-res.com The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. mdpi-res.com

The thioether linkage is also a key feature, as organosulfur compounds are integral to many natural products and pharmaceuticals. pku.edu.cn The general class of diphenyl sulfides and their derivatives are recognized for their utility as building blocks in synthetic chemistry. For instance, substituted diphenyl sulfides have been synthesized and evaluated for their potential as selective serotonin (B10506) transporter ligands. nih.gov

Table 1: Examples of Reactions where Diphenyl Sulfide Derivatives are used as Intermediates

| Reaction Type | Reactant | Product Application | Reference |

| Nucleophilic Aromatic Substitution | Bis(4-chloro-3-nitrophenyl) sulfone | Aromatic Polysulfides | |

| Reduction of Nitro Group | Nitroaromatic compounds | Amino-substituted compounds | mdpi-res.com |

| C-H Functionalization | Thioethers | Functionalized thioethers | nih.gov |

| Ligand Synthesis | Substituted diphenyl sulfides | Serotonin transporter ligands | nih.gov |

Exploration in the Development of Advanced Materials

The unique electronic and structural characteristics of Bis(2-chloro-4-nitrophenyl) sulfide make it an interesting candidate for the development of advanced materials.

Potential in Optoelectronic Applications

While specific studies on the optoelectronic properties of this compound are not widely available, the presence of nitro groups suggests potential in this area. Nitro-substituted aromatic compounds are known to possess electron-accepting properties, which are crucial for materials used in organic electronics. Research into nonfullerene acceptors for organic solar cells has demonstrated that the incorporation of nitro-substituted end groups can influence the absorption spectra and energy levels of the resulting materials, impacting their photovoltaic performance. nankai.edu.cn

Furthermore, thioethers have been mentioned in the broader context of organic light-emitting materials, indicating that the sulfide linkage could also contribute to desirable photophysical properties. pku.edu.cn The combination of electron-withdrawing nitro groups and the sulfur bridge could lead to materials with interesting charge-transfer characteristics suitable for optoelectronic devices.

Precursors for Polymeric Materials (e.g., Aromatic Polysulfides)

Aromatic polysulfides are a class of high-performance polymers known for their excellent thermal stability and chemical resistance. Poly(phenylene sulfide) (PPS) is a notable example of a super-engineering plastic. rsc.org The structure of this compound, featuring activated chloro-positions, makes it a potential monomer for the synthesis of novel aromatic polysulfides.

A study has reported the successful synthesis of a nitro-substituted aromatic polysulfide through a nucleophilic displacement reaction using a related compound, bis(4-chloro-3-nitrophenyl) sulfone, and sodium sulfide. This demonstrates the feasibility of using chloro-nitro-substituted diaryl compounds as precursors for creating functionalized polysulfides. The incorporation of nitro groups into the polymer backbone could impart specific functionalities and properties to the resulting material.

Strategies for Chemical Functionalization and Derivatization

The molecular structure of this compound offers multiple avenues for chemical functionalization and derivatization, allowing for the tailoring of its properties for specific applications.

Modification of the Nitro Groups: The two nitro groups are prime targets for chemical modification. They can be selectively or fully reduced to amino groups, which can then undergo a wide range of subsequent reactions, such as diazotization, acylation, or alkylation, to introduce new functional moieties. mdpi-res.com

Substitution of the Chloro Groups: The chlorine atoms are activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro groups in the para-positions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, to create a diverse library of derivatives.

Functionalization of the Thioether Bridge: The sulfide linkage itself can be a point of modification. It can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and geometry of the molecule. wikipedia.orgrsc.org Additionally, transition-metal-catalyzed C-H functionalization strategies have been developed for thioethers, which could potentially be applied to the phenyl rings of this compound to introduce further substituents. nih.gov

Table 2: Potential Functionalization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Nitro Group | Reduction | Sn/HCl, H₂/Pd-C | Amino Group |

| Chloro Group | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted amines, ethers, thioethers |

| Thioether Bridge | Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxide, Sulfone |

| Aromatic Ring | C-H Functionalization | Transition metal catalysts | Introduction of various substituents |

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. For Bis(2-chloro-4-nitrophenyl) sulfide (B99878), the key abiotic degradation pathways are likely to be oxidative and hydrolytic reactions.

The presence of electron-withdrawing nitro groups and the sulfide linkage in Bis(2-chloro-4-nitrophenyl) sulfide suggests that it may be susceptible to oxidative degradation. In the environment, this can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated photochemically.

Advanced oxidation processes (AOPs) in water treatment, which generate highly reactive hydroxyl radicals, provide a model for the potential environmental oxidative degradation of this compound. The primary sites of oxidative attack would likely be the sulfide bridge and the aromatic rings. Oxidation of the sulfide bond could lead to the formation of sulfoxide (B87167) and subsequently sulfone derivatives. Attack on the aromatic rings could result in hydroxylation, followed by ring cleavage.

Table 1: Potential Oxidative Degradation Products of this compound

| Precursor Compound | Potential Degradation Product | Oxidative Process |

| This compound | Bis(2-chloro-4-nitrophenyl) sulfoxide | Sulfide oxidation |

| Bis(2-chloro-4-nitrophenyl) sulfoxide | Bis(2-chloro-4-nitrophenyl) sulfone | Sulfoxide oxidation |

| This compound | Hydroxylated derivatives | Aromatic ring hydroxylation |

| Hydroxylated derivatives | Ring-cleavage products | Oxidative ring opening |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulfide linkage in this compound is generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, the presence of the electron-withdrawing nitro and chloro substituents on the aromatic rings could potentially influence the reactivity of the ether-like sulfide bond.

Under specific environmental conditions, such as in highly acidic or alkaline waters, the rate of hydrolysis may be enhanced. The cleavage of the C-S bond would result in the formation of 2-chloro-4-nitrophenol (B164951) and 2-chloro-4-nitrothiophenol. The latter is likely to be readily oxidized in the environment.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a critical process in the removal of many environmental pollutants. The biodegradation of this compound would likely proceed through the microbial transformation of its nitroaromatic moieties.

The biodegradation of nitroaromatic compounds has been extensively studied. Microorganisms have developed various strategies to metabolize these compounds, often initiating the process by reducing the nitro group. This initial reduction can occur under both aerobic and anaerobic conditions.

Under anaerobic conditions, the nitro groups of this compound would likely be reduced sequentially to nitroso, hydroxylamino, and finally amino groups. This would result in the formation of compounds such as bis(2-chloro-4-aminophenyl) sulfide. These amino derivatives are generally more amenable to further degradation, including ring cleavage.

Under aerobic conditions, some bacteria are capable of oxidatively degrading nitroaromatic compounds. This can involve dioxygenase-catalyzed reactions that lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols, which can then be funneled into central metabolic pathways.

The initial biotic transformation products are likely to be the result of the reduction of the nitro groups. Subsequent or alternative degradation steps could involve the cleavage of the sulfide bond, potentially mediated by microbial enzymes. This would lead to the formation of smaller, more polar molecules that can be more easily assimilated by microorganisms or mineralized completely to carbon dioxide, water, and inorganic salts.

Table 2: Potential Biotic Degradation Products of this compound

| Precursor Compound | Potential Degradation Product | Metabolic Process |

| This compound | Bis(2-chloro-4-aminophenyl) sulfide | Nitro group reduction |

| This compound | 2-chloro-4-nitrophenol | Sulfide bond cleavage |

| This compound | 2-chloro-4-aminophenol | Nitro group reduction and sulfide bond cleavage |

| 2-chloro-4-aminophenol | Further degradation products | Aromatic ring cleavage |

Q & A

Basic: What synthetic routes are effective for synthesizing Bis(2-chloro-4-nitrophenyl) sulfide, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution, where a thiolate ion reacts with 2-chloro-4-nitrochlorobenzene. Purity optimization involves:

- Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted nitroaromatic precursors.

- Column chromatography using silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to isolate the product from byproducts like disulfides or oxidized species .

- Reaction condition screening guided by computational methods (e.g., quantum chemical path searches) to reduce trial-and-error experimentation .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to verify purity (>98%) and monitor nitro group stability during storage .

- Mass Spectrometry (EI-MS) : Look for the molecular ion peak at m/z 357 (M⁺) and fragment peaks corresponding to cleavage at the sulfur bridge .

Advanced: How can factorial design be applied to optimize reaction conditions for this compound synthesis?

Methodological Answer:

A 2³ factorial design can systematically evaluate variables:

- Factors : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene vs. DMF).

- Response Variables : Yield, purity, and reaction time.

- Analysis : Use ANOVA to identify significant interactions (e.g., high temperature + DMF accelerates nitro group decomposition). Computational tools (e.g., ICReDD’s reaction path algorithms) can narrow experimental parameter ranges .

Advanced: How can researchers resolve contradictions in thermal stability data for this compound?

Methodological Answer:

Conflicting DSC/TGA data may arise from polymorphic forms or moisture sensitivity. Strategies include:

- Controlled humidity studies : Store samples in desiccators with varying RH (0–60%) and monitor decomposition via FTIR (loss of nitro group peaks at ~1520 cm⁻¹).

- Computational modeling : Use density functional theory (DFT) to simulate degradation pathways, identifying vulnerable bonds (e.g., C-S or C-NO₂ cleavage).

- Cross-validation : Compare results across multiple techniques (e.g., isothermal calorimetry + XRD) to distinguish kinetic vs. thermodynamic stability .

Basic: What solvent compatibility considerations are critical for reactions involving this compound?

Methodological Answer:

- Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the nitro or chloro substituents.

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions (e.g., sulfoxide formation).

- Stability testing : Conduct accelerated aging studies (40–60°C for 72 hours) in candidate solvents (e.g., dichloromethane, acetonitrile) and monitor degradation via HPLC .

Advanced: How can quantum chemical calculations predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Transition state analysis : Calculate activation energies for potential reactions (e.g., Ullmann coupling) using software like Gaussian or ORCA. Focus on sulfur’s nucleophilicity and steric hindrance from nitro groups.

- Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro-substituted aromatic rings) to guide catalyst selection (e.g., Pd/Cu systems).

- Feedback loops : Integrate experimental kinetic data (e.g., rate constants) into computational models to refine predictions .

Advanced: What strategies mitigate nitro group reduction during catalytic applications of this compound?

Methodological Answer:

- Catalyst modification : Use poisoned catalysts (e.g., Lindlar catalyst) to suppress over-reduction.

- In situ monitoring : Employ UV-Vis spectroscopy (λmax ~400 nm for nitro groups) to detect premature reduction.

- Protecting groups : Temporarily convert nitro to amine groups (e.g., via hydrogenation) and re-oxidize post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.